Cas no 1436166-35-6 (N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide)

N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide is a specialized organic compound featuring a unique structural framework combining a cyanocyclopentyl group with a sulfonylated indene moiety. This configuration imparts distinct physicochemical properties, making it valuable for applications in medicinal chemistry and pharmaceutical research. The presence of the sulfonyl group enhances binding affinity and selectivity, while the cyanocyclopentyl moiety contributes to metabolic stability. Its well-defined synthesis pathway ensures high purity and reproducibility, making it suitable for exploratory studies in drug discovery, particularly targeting enzyme inhibition or receptor modulation. The compound’s balanced lipophilicity and steric profile further support its utility in optimizing pharmacokinetic properties.
N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide structure
1436166-35-6 structure
Product Name:N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide
CAS No:1436166-35-6
MF:C18H22N2O3S
MW:346.443883419037
CID:5452188
PubChem ID:72022977
Update Time:2025-10-28

N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-CYANOCYCLOPENTYL)-3-(2,3-DIHYDRO-1H-INDENE-5-SULFONYL)PROPANAMIDE
    • EN300-26687896
    • AKOS016913705
    • N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide
    • Z1129497866
    • 1436166-35-6
    • N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide
    • Inchi: 1S/C18H22N2O3S/c19-13-18(9-1-2-10-18)20-17(21)8-11-24(22,23)16-7-6-14-4-3-5-15(14)12-16/h6-7,12H,1-5,8-11H2,(H,20,21)
    • InChI Key: CATMBDIWJHWDGN-UHFFFAOYSA-N
    • SMILES: C(NC1(C#N)CCCC1)(=O)CCS(C1C=CC2=C(C=1)CCC2)(=O)=O

Computed Properties

  • Exact Mass: 346.13511374g/mol
  • Monoisotopic Mass: 346.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 95.4Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 656.3±55.0 °C(Predicted)
  • pka: 12.03±0.20(Predicted)

N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687896-0.05g
N-(1-cyanocyclopentyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)propanamide
1436166-35-6 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide

N-(1-Cyanocyclopentyl)-3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanamide: A Comprehensive Overview

N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide, identified by the CAS number 1436166-35-6, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, catalysis, and advanced materials development. Recent studies have highlighted its role in enhancing the efficiency of enzymatic reactions and its potential as a building block for constructing bioactive molecules.

The molecular structure of N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide is characterized by a combination of functional groups that confer versatile reactivity and stability. The presence of a cyanocyclopentyl group introduces rigidity and electronic properties that are advantageous in stereochemical studies. Meanwhile, the sulfonyl group attached to the indene ring enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in supramolecular chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed modular approaches, leveraging transition metal-catalyzed coupling reactions and organocatalytic strategies to achieve high yields and selectivity. These methods not only facilitate the large-scale production of CAS No. 1436166-35-6 but also pave the way for its integration into more complex molecular frameworks.

In terms of applications, N-(1-Cyanocyclopentyl)-3-[(2,3-dihydro-1H-inden-5-yl)sulfonyl]propanamide has shown promise as a ligand in transition metal catalysis. Its ability to coordinate with metal centers while maintaining structural integrity makes it an ideal candidate for asymmetric catalysis and cross-coupling reactions. Furthermore, its role as an inhibitor of key enzymes involved in metabolic pathways has been explored in pharmacological studies, highlighting its potential as a lead compound for drug development.

The indene moiety within the molecule has also been implicated in photovoltaic applications. Recent research indicates that derivatives of this compound can serve as electron transport layers in organic solar cells, enhancing their efficiency and stability under operational conditions. This dual functionality underscores the versatility of CAS No. 1436166-35- across multiple disciplines.

From an environmental standpoint, the synthesis and application of N-(1-Cyanocyclopentyl)-3- have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, ensuring that the compound contributes positively to sustainable chemical practices.

In conclusion, N-(1-Cyanocyclopentyl)--(2,3-dihydroindanoylsulfonyl)propanamide stands at the forefront of contemporary chemical research due to its unique properties and diverse applications. As ongoing studies continue to uncover new facets of its utility, this compound is poised to play a pivotal role in advancing both academic and industrial pursuits.

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